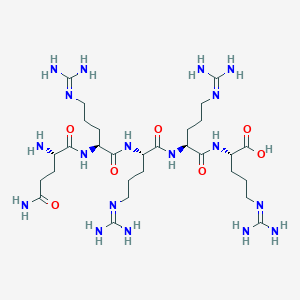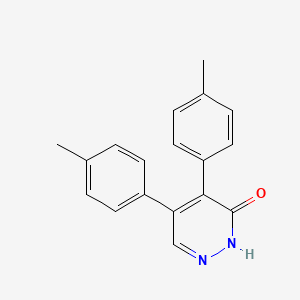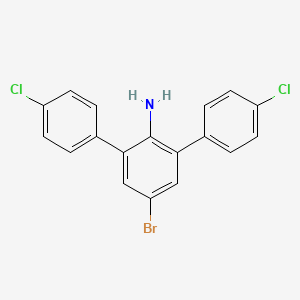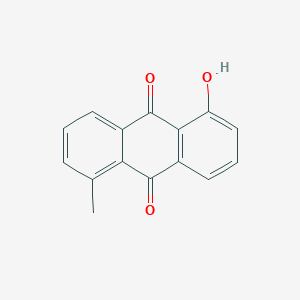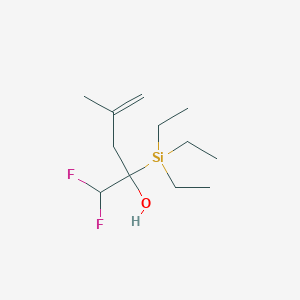![molecular formula C27H26N6O3S2 B12590314 Acetamide,2-[[5-[[(4,6-dimethyl-pyrimidin-2-YL)thio]methyl]-4-(2-allyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B12590314.png)
Acetamide,2-[[5-[[(4,6-dimethyl-pyrimidin-2-YL)thio]methyl]-4-(2-allyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,2-[[5-[[(4,6-dimethyl-pyrimidin-2-YL)thio]methyl]-4-(2-allyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a pyrimidine ring, a triazole ring, and a dibenzofuran moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[[5-[[(4,6-dimethyl-pyrimidin-2-YL)thio]methyl]-4-(2-allyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- typically involves multi-step organic synthesis. The process may include:
- Formation of the pyrimidine ring through cyclization reactions.
- Introduction of the triazole ring via azide-alkyne cycloaddition.
- Coupling of the dibenzofuran moiety using palladium-catalyzed cross-coupling reactions.
- Final acylation to form the acetamide group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine or triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential, including anti-cancer, anti-inflammatory, or antiviral properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide,2-[[5-[[(4,6-dimethyl-pyrimidin-2-YL)thio]methyl]-4-(2-allyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide groups but different substituents.
Pyrimidine derivatives: Compounds with the pyrimidine ring but lacking the triazole or dibenzofuran moieties.
Triazole derivatives: Compounds containing the triazole ring but different other functional groups.
Uniqueness
The uniqueness of Acetamide,2-[[5-[[(4,6-dimethyl-pyrimidin-2-YL)thio]methyl]-4-(2-allyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- lies in its multi-functional structure, which combines several bioactive moieties into a single molecule. This structural complexity may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C27H26N6O3S2 |
|---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide |
InChI |
InChI=1S/C27H26N6O3S2/c1-5-10-33-24(14-37-26-28-16(2)11-17(3)29-26)31-32-27(33)38-15-25(34)30-20-13-22-19(12-23(20)35-4)18-8-6-7-9-21(18)36-22/h5-9,11-13H,1,10,14-15H2,2-4H3,(H,30,34) |
InChI Key |
WDMUKHQSDBRMEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(N2CC=C)SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B12590237.png)
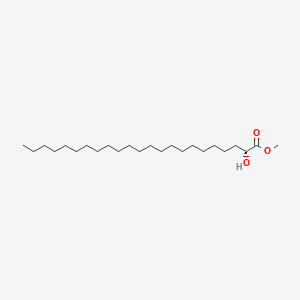
![2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12590250.png)
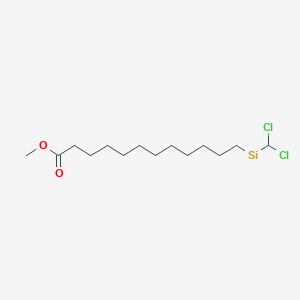

![1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro-](/img/structure/B12590270.png)
